molecular formula C9H9ClN2O4 B12098278 4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester CAS No. 70026-90-3

4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester

Cat. No.: B12098278
CAS No.: 70026-90-3
M. Wt: 244.63 g/mol
InChI Key: CWQHCQZATRDKSO-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester is an organic compound with the molecular formula C₉H₉ClN₂O₄ It is a derivative of pyridinecarboxylic acid, featuring a chloro, methyl, and nitro substituent on the pyridine ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester typically involves the esterification of 4-pyridinecarboxylic acid derivatives. One common method includes the reaction of 2-chloro-6-methyl-3-nitro-4-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents like ethanol or methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-amino-6-methyl-3-nitro-4-pyridinecarboxylic acid.

    Substitution: 2-substituted-6-methyl-3-nitro-4-pyridinecarboxylic acid derivatives.

    Hydrolysis: 2-chloro-6-methyl-3-nitro-4-pyridinecarboxylic acid.

Scientific Research Applications

4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methyl substituents may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-pyridinecarboxylic acid
  • 6-Methyl-3-nitro-4-pyridinecarboxylic acid
  • Ethyl 4-pyridinecarboxylate

Uniqueness

4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups on the pyridine ring can significantly influence its reactivity and interactions with other molecules.

Properties

CAS No.

70026-90-3

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

ethyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate

InChI

InChI=1S/C9H9ClN2O4/c1-3-16-9(13)6-4-5(2)11-8(10)7(6)12(14)15/h4H,3H2,1-2H3

InChI Key

CWQHCQZATRDKSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)[N+](=O)[O-]

Origin of Product

United States

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